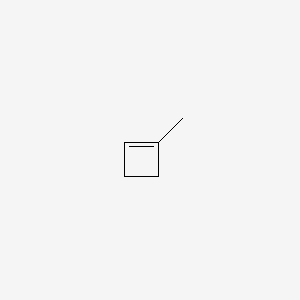

Cyclobutene, 1-methyl-

Description

BenchChem offers high-quality Cyclobutene, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutene, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1489-60-7 |

|---|---|

Molecular Formula |

C5H8 |

Molecular Weight |

68.12 g/mol |

IUPAC Name |

1-methylcyclobutene |

InChI |

InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |

InChI Key |

AVPHQXWAMGTQPF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CCC1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methylcyclobutene, a valuable intermediate in organic synthesis. The document details established synthetic routes, provides explicit experimental protocols, and presents key characterization data in a clear, tabular format.

Introduction

1-Methylcyclobutene is a cyclic alkene of interest in organic chemistry due to its strained four-membered ring and reactive double bond. This structure makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. This guide focuses on practical and efficient methods for its preparation and rigorous characterization to ensure purity and structural integrity.

Synthesis of 1-Methylcyclobutene

Several synthetic pathways have been developed for the preparation of 1-methylcyclobutene. The choice of method often depends on the availability of starting materials, desired scale, and required purity. Two common and effective methods are detailed below: the dehydration of 1-methylcyclobutanol and the thermal decomposition of the sodium salt of cyclopropyl methyl ketone tosylhydrazone.

Dehydration of 1-Methylcyclobutanol

The acid-catalyzed dehydration of 1-methylcyclobutanol is a straightforward method that proceeds via an E1 elimination mechanism. The reaction typically yields a mixture of 1-methylcyclobutene and methylenecyclobutane.[1] Thermodynamic control favors the formation of the more stable endocyclic alkene, 1-methylcyclobutene.[1]

Caption: Dehydration of 1-methylcyclobutanol to yield 1-methylcyclobutene.

From Cyclopropyl Methyl Ketone

A high-purity synthesis of 1-methylcyclobutene can be achieved through the controlled thermal decomposition of the sodium salt of cyclopropyl methyl ketone tosylhydrazone.[2] This method offers excellent purity and good yield.[2] The reaction proceeds by first forming the tosylhydrazone, which is then converted to its sodium salt and subsequently decomposed upon heating.[2]

Caption: Synthesis of 1-methylcyclobutene from cyclopropyl methyl ketone.

Experimental Protocols

Detailed methodologies for the synthesis and purification of 1-methylcyclobutene are provided below.

Protocol: Dehydration of 1-Methylcyclobutanol

-

Reaction Setup: In a 25 mL round-bottom flask, place 7.5 g of 2-methylcyclohexanol.

-

Addition of Acid: Carefully add 1.5 mL of 85% phosphoric acid and 0.5 mL of concentrated sulfuric acid to the flask. Swirl gently to mix the contents.

-

Distillation: Add a few boiling chips and set up a fractional distillation apparatus.

-

Heating: Gently heat the reaction mixture. The product alkene will co-distill with water.

-

Workup: Collect the distillate in a receiver cooled in an ice bath. Separate the organic layer from the aqueous layer.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. A final distillation of the dried liquid will yield the purified product mixture, from which 1-methylcyclobutene can be separated by careful fractional distillation.

Protocol: Synthesis from Cyclopropyl Methyl Ketone[2]

-

Formation of Tosylhydrazone: In a suitable flask, dissolve cyclopropyl methyl ketone and an equimolar amount of p-toluenesulfonhydrazide in ethanol. Heat the mixture to facilitate the reaction, which typically yields the tosylhydrazone as a crystalline solid upon cooling. The reported yield for this step is 86%.[2]

-

Formation of the Sodium Salt: Suspend the dried tosylhydrazone in di(ethyleneglycol) diethyl ether. Add 1.25 equivalents of sodium hydride (NaH) portion-wise while stirring under an inert atmosphere.

-

Decomposition: Heat the mixture to induce the thermal decomposition of the sodium salt. The volatile 1-methylcyclobutene product can be distilled directly from the reaction mixture.

-

Purification: The collected distillate can be further purified by fractional distillation to yield 1-methylcyclobutene with a purity of approximately 99% as determined by Gas Chromatography (GC).[2]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-methylcyclobutene. Key physical and spectroscopic data are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈ | [3] |

| Molecular Weight | 68.12 g/mol | [3] |

| Boiling Point | 36-37 °C | [4] |

| Density | 0.708 g/mL | [4] |

| Refractive Index | 1.403 | [4] |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ 5.65 (s, 1H), 2.41 (br s, 2H), 2.32 (br s, 2H), 1.68 (s, 3H) | [2] |

| ¹³C NMR (CDCl₃) | δ 146.4, 127.9, 32.7, 26.4, 16.9 | [2] |

| Infrared (IR) | Key absorptions expected for C=C stretch and vinylic C-H stretch. | [5] |

| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 68. | [3] |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of 1-methylcyclobutene is illustrated below.

Caption: General workflow for 1-methylcyclobutene synthesis and analysis.

Conclusion

This guide has outlined reliable methods for the synthesis of 1-methylcyclobutene and provided the necessary data for its characterization. The detailed protocols and workflow diagrams serve as a practical resource for researchers in organic synthesis and drug development, facilitating the efficient and effective production of this important chemical intermediate. Adherence to these procedures will ensure the synthesis of high-purity 1-methylcyclobutene suitable for a wide range of synthetic applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of 1-methylcyclobutene. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental context.

Chemical Structure and Properties

1-Methylcyclobutene is a cyclic alkene with the molecular formula C₅H₈.[1] Its structure consists of a four-membered carbon ring containing one double bond, with a methyl group attached to one of the olefinic carbons.

Table 1: General Properties of 1-Methylcyclobutene

| Property | Value |

| IUPAC Name | 1-methylcyclobutene |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol [1] |

| CAS Number | 1489-60-7 |

| Canonical SMILES | CC1=CCC1 |

| InChI | InChI=1S/C5H8/c1-5-3-2-4-5/h3H,2,4H2,1H3 |

Bonding and Molecular Geometry

The bonding in 1-methylcyclobutene is characterized by the presence of both sp² and sp³ hybridized carbon atoms within a strained four-membered ring. The double bond introduces significant ring strain, influencing the molecule's geometry and reactivity. Theoretical calculations using Density Functional Theory (DFT) and Coupled Cluster (CCSD) methods provide valuable insights into its structural parameters.[2]

Table 2: Theoretical and Experimental Bond Lengths of 1-Methylcyclobutene

| Bond | Theoretical (DFT) Bond Length (Å)[2] | Experimental Bond Length (Å) |

| C1=C2 | 1.343 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C1-C4 | 1.516 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C2-C3 | 1.516 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C3-C4 | 1.561 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C1-C5 (Methyl) | 1.505 | Data from microwave spectroscopy or gas-phase electron diffraction. |

Table 3: Theoretical and Experimental Bond Angles of 1-Methylcyclobutene

| Angle | Theoretical (DFT) Bond Angle (°)[2] | Experimental Bond Angle (°) |

| C4-C1-C2 | 93.9 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C1-C2-C3 | 93.9 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C2-C3-C4 | 86.1 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C1-C4-C3 | 86.1 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C5-C1=C2 | 133.0 | Data from microwave spectroscopy or gas-phase electron diffraction. |

| C5-C1-C4 | 133.0 | Data from microwave spectroscopy or gas-phase electron diffraction. |

Experimental data for bond lengths and angles are typically determined using techniques such as microwave spectroscopy[3] and gas-phase electron diffraction (GED).[4][5][6][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of 1-methylcyclobutene. Theoretical calculations of vibrational frequencies have been shown to be in good agreement with experimental data.[2]

Table 4: Calculated Vibrational Frequencies for Key Functional Groups of 1-Methylcyclobutene

| Vibrational Mode | Calculated Frequency (cm⁻¹)[2] |

| C=C Stretch | ~1770 |

| =C-H Stretch | 3020 - 3100 |

| -CH₃ Stretch (asymmetric) | ~3030 |

| -CH₃ Stretch (symmetric) | ~2960 |

| -CH₂- Stretch (asymmetric) | ~2990 |

| -CH₂- Stretch (symmetric) | ~2940 |

Experimental Protocols

A common method for the synthesis of alkenes like 1-methylcyclobutene is the Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone.[2][3][8][9][10]

Protocol:

-

Ylide Preparation: A phosphonium ylide is prepared by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Ketone: Cyclobutanone is then added dropwise to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.

-

Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether or pentane). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by distillation or column chromatography to yield pure 1-methylcyclobutene.

GC-MS is a powerful analytical technique for separating and identifying volatile organic compounds like 1-methylcyclobutene.[7][11][12][13][14]

Protocol:

-

Sample Preparation: A dilute solution of the purified 1-methylcyclobutene in a volatile solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase lining the column. The oven temperature is programmed to ramp up to ensure efficient separation.

-

Detection and Mass Analysis: As the separated components elute from the column, they enter the mass spectrometer. In the ion source, molecules are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The detector records the abundance of each ion at a specific m/z. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to a spectral library (e.g., NIST). The retention time from the gas chromatogram further aids in identification.

Visualizations

Caption: Criegee mechanism for the ozonolysis of 1-methylcyclobutene.

Caption: Experimental workflow for the synthesis and analysis of 1-methylcyclobutene.

Reactivity

1-Methylcyclobutene undergoes ozonolysis, a reaction that cleaves the double bond to form carbonyl compounds. Following the Criegee mechanism, the reaction proceeds through a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide yields butan-2-one.

Reaction of 1-methylcyclobutene with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide) leads to allylic bromination. This reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom, forming a resonance-stabilized allylic radical. The subsequent reaction with Br₂ (formed in situ from NBS and HBr) yields a mixture of allylic bromides.[15]

1-Methylcyclobutene and its derivatives can undergo polymerization. Anionic polymerization of methyl 3-methylcyclobutene-1-carboxylate, for instance, proceeds via an addition mechanism without ring-opening.[8] Ring-opening metathesis polymerization (ROMP) is another potential route for the polymerization of strained cycloalkenes like 1-methylcyclobutene, typically initiated by transition metal catalysts.[4][5][6] The driving force for ROMP is the relief of ring strain.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 3. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 20.210.105.67 [20.210.105.67]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. open.bu.edu [open.bu.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 14. Ring-opening metathesis polymerization - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-methylcyclobutene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis and other chemical applications. All quantitative data is summarized in structured tables for ease of reference, and key reaction pathways are visualized.

Core Physical and Chemical Properties

1-Methylcyclobutene, with the CAS number 1489-60-7, is a cyclic alkene of significant interest in organic chemistry due to its strained four-membered ring and reactive double bond.[1][2][3][4][5] Its molecular formula is C5H8, and it has a molecular weight of approximately 68.12 g/mol .[2][3][4][6] This colorless liquid is utilized in various organic syntheses.[1]

Physical Properties

The physical characteristics of 1-methylcyclobutene have been determined through various experimental and computational methods. Key physical properties are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C5H8 | [1][2][4][5] |

| Molecular Weight | 68.12 g/mol | [2][3][6] |

| Boiling Point | 37.1 °C | at 750 Torr[2][5] |

| 44.8 °C | at 760 mmHg[1] | |

| Melting Point | 57.5-58.5 °C | [1][2] |

| Density | 0.7188 g/cm³ | at 25 °C[2] |

| 0.828 g/mL | ||

| 0.708 g/mL | [6] | |

| Refractive Index | 1.403 | [6] |

| 1.465 | [1] | |

| Vapor Pressure | 371 mmHg | at 25°C[1] |

| Solubility | Insoluble in water, soluble in non-polar organic solvents. | Based on the general solubility of similar non-polar hydrocarbons.[7][8] |

Chemical Properties and Reactivity

1-Methylcyclobutene is a reactive compound primarily due to the ring strain of the cyclobutane ring and the presence of a double bond. It undergoes reactions typical of alkenes, such as addition reactions, and is also susceptible to ring-opening reactions.

Thermodynamic studies have shown that 1-methylcyclobutene is the more stable isomer when compared to its tautomer, methylenecyclobutane.[9] It can undergo isomerization in the presence of a catalyst. For instance, with a sodium-alumina catalyst at 5°C, 3-methylcyclobutene isomerizes to an equilibrium mixture containing 85.5% 1-methylcyclobutene and 14.5% methylenecyclobutane, with only a trace amount of the starting material remaining.[10]

Thermal isomerization of 3-methylcyclobutene between 160 and 250°C leads to the stereospecific formation of trans-1,3-pentadiene as the sole product.[10] The reactivity of cyclobutane derivatives is generally lower than that of the more strained cyclopropane derivatives.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of 1-methylcyclobutene are not extensively documented in readily available literature. However, a representative synthesis for a related compound, methyl 1-methylcyclobutane carboxylate, is provided below to illustrate a potential synthetic methodology.

Synthesis of Methyl 1-Methylcyclobutane Carboxylate

This protocol describes the methylation of methyl cyclobutane carboxylate.[12]

Materials:

-

Isopropylcyclohexylamine

-

Dry tetrahydrofuran (THF)

-

1.6 M n-butyl lithium in hexane

-

Methyl cyclobutane carboxylate

-

Methyl iodide

-

Ether

-

1N HCl

-

Dilute sodium sulfite solution

-

Sodium sulfate

Procedure:

-

A solution of 27 g of isopropylcyclohexylamine in 200 ml of dry THF is cooled to -20°C under an argon atmosphere.

-

115 ml of 1.6 M n-butyl lithium in hexane is added, and the solution is stirred for 30 minutes at -20°C.

-

The solution is then cooled to -70°C.

-

A solution of 14 g of methyl cyclobutane carboxylate in 100 ml of THF is added dropwise over one hour.

-

After the addition is complete, the solution is allowed to warm to near 0°C.

-

33 g of methyl iodide is added rapidly.

-

The reaction mixture is allowed to warm to room temperature and then poured into a mixture of ether and 1N HCl.

-

The organic layer is separated and combined with a subsequent ethyl acetate extraction of the aqueous layer.

-

The combined organic extracts are washed with dilute sodium sulfite solution, twice with water, and dried over sodium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The residue is distilled under reduced pressure to yield 11.4 g of methyl 1-methylcyclobutane carboxylate.[12]

Visualizations

The following diagrams illustrate key concepts related to 1-methylcyclobutene.

References

- 1. guidechem.com [guidechem.com]

- 2. 1-Methylcyclobutene | 1489-60-7, 1-Methylcyclobutene Formula - ECHEMI [echemi.com]

- 3. 1-Methylcyclobutene | C5H8 | CID 137031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclobutene, 1-methyl- [webbook.nist.gov]

- 6. 1-methylcyclobutene [stenutz.eu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. quora.com [quora.com]

- 12. prepchem.com [prepchem.com]

Spectroscopic Profile of 1-Methylcyclobutene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-methylcyclobutene, a valuable building block in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this guide primarily presents predicted data from computational models, supplemented with theoretical principles of interpretation. This information is intended to serve as a reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-methylcyclobutene.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 1-Methylcyclobutene

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| C1-CH₃ | 1.62 | Triplet (t) | ~1.5 Hz |

| C2-H | 5.58 | Triplet of quartets (tq) | J(H,H) = ~2.5 Hz, J(H,CH₃) = ~1.5 Hz |

| C3-H₂ | 2.35 | Triplet of triplets (tt) | J(H,H) = ~8.0 Hz, J(H,H) = ~2.5 Hz |

| C4-H₂ | 2.28 | Triplet (t) | ~8.0 Hz |

Note: Predicted data is generated from computational algorithms and may differ from experimental values.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Methylcyclobutene

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 138.9 |

| C2 | 123.5 |

| C3 | 31.8 |

| C4 | 29.6 |

| C1-CH₃ | 15.2 |

Note: Predicted data is generated from computational algorithms and may differ from experimental values.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Theoretical Infrared Absorption Bands for 1-Methylcyclobutene

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (sp²) | =C-H | 3040-3010 | Medium |

| C-H stretch (sp³) | C-H | 2960-2850 | Strong |

| C=C stretch | Alkene | 1680-1640 | Medium-Weak |

| CH₂ bend | Alkane | 1465 | Medium |

| CH₃ bend | Alkane | 1450 and 1375 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The molecular weight of 1-methylcyclobutene is 68.12 g/mol .[1]

Table 4: Predicted Major Fragments in the Mass Spectrum of 1-Methylcyclobutene

| m/z | Proposed Fragment Ion | Notes |

| 68 | [C₅H₈]⁺ | Molecular Ion (M⁺) |

| 67 | [C₅H₇]⁺ | Loss of a hydrogen radical |

| 53 | [C₄H₅]⁺ | Loss of a methyl radical |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for alkenes |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation or propargyl cation |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a volatile liquid like 1-methylcyclobutene.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: A small amount of 1-methylcyclobutene (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). The number of scans can vary depending on the sample concentration.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology:

-

Sample Preparation: For a volatile liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after passing through the sample.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction: For a volatile liquid, the sample can be introduced directly into the ion source via a heated inlet system or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An ion detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a volatile organic compound like 1-methylcyclobutene.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 1-methylcyclobutene. It delves into the kinetics and mechanisms of its unimolecular isomerization, presenting key quantitative data from seminal studies in a structured format. Detailed experimental protocols for gas-phase kinetic studies are outlined, offering researchers a solid foundation for replicating and expanding upon existing work. Furthermore, this guide employs visualizations to illustrate the reaction pathways and experimental workflows, facilitating a deeper understanding of the underlying chemical processes.

Introduction

The study of thermal rearrangements in small-ring hydrocarbons is fundamental to understanding reaction mechanisms, transition state theory, and the influence of molecular structure on reactivity. 1-Methylcyclobutene, a strained cyclic olefin, serves as an important model compound for investigating unimolecular gas-phase reactions. Its thermal decomposition proceeds via a clean isomerization to isoprene (2-methyl-1,3-butadiene), a reaction of both academic and industrial interest. This guide synthesizes the critical findings on the thermal behavior of 1-methylcyclobutene, with a focus on the kinetic parameters that govern its transformation.

Thermal Decomposition Kinetics

The thermal isomerization of 1-methylcyclobutene to isoprene is a classic example of a unimolecular reaction that follows first-order kinetics. The reaction is homogeneous and is not influenced by the presence of radical chain inhibitors, indicating a concerted or diradical mechanism rather than a free-radical chain process.

Quantitative Kinetic Data

The following tables summarize the key kinetic parameters for the thermal isomerization of 1-methylcyclobutene as determined in foundational studies.

Table 1: Arrhenius Parameters for the Isomerization of 1-Methylcyclobutene

| Temperature Range (°C) | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Rate Constant Equation | Reference |

| 148 - 200 | 10¹³.¹⁹ | 35.1 | k = 10¹³.¹⁹ exp(-35100/RT) | Frey, 1962 |

Table 2: Pressure Dependence of the First-Order Rate Constant at 175°C

| Initial Pressure (mm Hg) | k (s⁻¹) x 10⁵ | Reference |

| 1.0 | 1.15 | Knecht, 1969 |

| 0.5 | 1.12 | Knecht, 1969 |

| 0.1 | 1.01 | Knecht, 1969 |

| 0.05 | 0.89 | Knecht, 1969 |

| 0.01 | 0.61 | Knecht, 1969 |

| 0.005 | 0.47 | Knecht, 1969 |

| 0.001 | 0.23 | Knecht, 1969 |

Table 3: Pressure Dependence of the First-Order Rate Constant at 150°C

| Initial Pressure (mm Hg) | k (s⁻¹) x 10⁶ | Reference |

| 1.1 | 1.29 | Knecht, 1969 |

| 0.5 | 1.25 | Knecht, 1969 |

| 0.1 | 1.08 | Knecht, 1969 |

| 0.05 | 0.93 | Knecht, 1969 |

| 0.01 | 0.59 | Knecht, 1969 |

| 0.004 | 0.40 | Knecht, 1969 |

Experimental Protocols

The study of gas-phase unimolecular reactions requires specialized experimental setups to control temperature, pressure, and reaction time, as well as sensitive analytical techniques to monitor the reactant and product concentrations.

Static System for High-Pressure Studies

A common apparatus for studying gas-phase kinetics at pressures where the rate constant is independent of pressure is a static system.

Methodology:

-

Reactant Preparation: 1-Methylcyclobutene is synthesized and purified, typically by fractional distillation, to remove any impurities that might interfere with the kinetic measurements. The purity is often checked by gas chromatography.

-

Reaction Vessel: A Pyrex or quartz reaction vessel of known volume is used. The vessel is housed in an electric furnace to maintain a constant and uniform temperature. The temperature is monitored by thermocouples placed in close proximity to the reaction vessel.

-

Vacuum Line: The reaction vessel is connected to a high-vacuum line to allow for the complete evacuation of the vessel before each run. The pressure within the system is monitored using a suitable pressure gauge (e.g., a mercury manometer or a capacitance manometer).

-

Sample Introduction: A known pressure of the reactant, 1-methylcyclobutene, is introduced into the heated reaction vessel. The initial pressure is recorded.

-

Reaction Monitoring: The reaction is allowed to proceed for a measured amount of time. The progress of the reaction can be monitored by measuring the total pressure change if there is a change in the number of moles of gas during the reaction. However, for isomerization reactions where the number of moles remains constant, aliquots of the reaction mixture are withdrawn at specific time intervals.

-

Product Analysis: The withdrawn samples are rapidly quenched to stop the reaction and then analyzed to determine the relative concentrations of the reactant and product(s). Gas chromatography (GC) is the most common analytical technique for this purpose. A capillary column with a suitable stationary phase is used to separate 1-methylcyclobutene from isoprene. The detector, typically a flame ionization detector (FID), provides a signal proportional to the concentration of each component.

-

Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration (or mole fraction) versus time. The slope of this plot is equal to -k. The Arrhenius parameters (A-factor and activation energy) are then determined by measuring the rate constant at several different temperatures and plotting ln(k) versus 1/T.

Low-Pressure Studies

To investigate the fall-off region of a unimolecular reaction, where the rate constant becomes pressure-dependent, experiments must be conducted at very low pressures.

Methodology:

The experimental setup is similar to the high-pressure static system, but with some key modifications:

-

Large Reaction Vessel: A much larger reaction vessel is used to minimize surface reactions and to ensure that the mean free path of the molecules is large.

-

High-Sensitivity Pressure Measurement: More sensitive pressure gauges, such as a McLeod gauge or a capacitance manometer, are required to accurately measure the low initial pressures of the reactant.

-

Analytical Technique: At very low pressures, withdrawing samples can significantly alter the pressure within the reaction vessel. Therefore, in-situ analytical techniques or methods that require very small sample sizes are preferred. Mass spectrometry coupled with the reaction vessel can be used to monitor the partial pressures of the reactant and product over time.

Reaction Mechanism and Pathways

The thermal isomerization of 1-methylcyclobutene to isoprene is believed to proceed through a concerted electrocyclic ring-opening reaction. This pericyclic reaction involves the cleavage of the C3-C4 sigma bond of the cyclobutene ring and the formation of a new pi bond, resulting in the conjugated diene system of isoprene.

The reaction is stereospecific, following the Woodward-Hoffmann rules for a conrotatory ring opening for a thermal 4π electron system. The methyl group on the double bond influences the direction of the conrotatory motion due to steric interactions in the transition state.

Visualizations

Experimental Workflow

Caption: Workflow for a typical gas-phase kinetic study.

Logical Relationship of Experimental Parameters

Caption: Relationship between key experimental parameters in unimolecular reactions.

Reaction Pathway

Caption: Thermal isomerization pathway of 1-methylcyclobutene.

Note: The images in the reaction pathway diagram are placeholders and would be replaced with chemical structure images in a full implementation.

Conclusion

The thermal decomposition of 1-methylcyclobutene provides a clear and well-studied example of a unimolecular isomerization reaction. The kinetic data consistently show a first-order process with a significant energy barrier, characteristic of the breaking of a carbon-carbon sigma bond in the rate-determining step. The experimental protocols outlined in this guide are foundational for gas-phase kinetic studies and can be adapted for the investigation of other unimolecular reactions. The provided visualizations offer a schematic understanding of the experimental and theoretical aspects of this reaction, serving as a valuable resource for researchers in the field.

Electronic Properties of 1-Methylcyclobutene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electronic properties of 1-methylcyclobutene, a cyclic alkene of interest in organic synthesis and materials science. This document summarizes key electronic parameters, outlines detailed experimental and computational methodologies for their determination, and presents a visual workflow for computational analysis.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For 1-methylcyclobutene, a key experimentally determined electronic property is its dipole moment. Other critical parameters, such as ionization energy, electron affinity, and the HOMO-LUMO gap, are often determined through a combination of experimental techniques and computational modeling.

Data Summary

| Electronic Property | Value | Method |

| Dipole Moment (µ) | 0.357 D | Microwave Spectroscopy |

| Ionization Energy | Data not available | - |

| Electron Affinity | Data not available | - |

| HOMO-LUMO Gap | Data not available | - |

Experimental Protocols

The determination of the electronic properties of molecules like 1-methylcyclobutene relies on sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Microwave Spectroscopy for Dipole Moment Determination

Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, providing information about its rotational constants and, for polar molecules, its electric dipole moment.

Methodology:

-

Sample Preparation: A gaseous sample of 1-methylcyclobutene is introduced into a high-vacuum chamber. The low pressure is necessary to minimize intermolecular interactions and collisional broadening of the spectral lines.

-

Microwave Radiation: The sample is irradiated with microwave radiation, typically in the frequency range of 8-40 GHz. The frequency of the radiation is swept over this range.

-

Detection: As the molecule absorbs microwave radiation at frequencies corresponding to its rotational transitions, a detector measures the absorption.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of sharp absorption lines. For an asymmetric top molecule like 1-methylcyclobutene, the spectrum is complex. The frequencies of these lines are used to determine the rotational constants (A, B, and C) of the molecule.

-

Stark Effect and Dipole Moment Calculation: To determine the dipole moment, a static electric field (Stark field) is applied across the sample. This field perturbs the rotational energy levels, causing the spectral lines to split (the Stark effect). The magnitude of this splitting is proportional to the square of the dipole moment components along the principal axes of inertia (µa, µb, µc). By analyzing the Stark-induced splittings for several rotational transitions, the individual components of the dipole moment can be calculated and summed vectorially to obtain the total dipole moment.

Photoelectron Spectroscopy for Ionization Energy Determination

Photoelectron spectroscopy (PES) measures the kinetic energy of electrons ejected from a molecule upon irradiation with high-energy photons, allowing for the determination of ionization energies.

Methodology:

-

Sample Introduction: A gaseous sample of 1-methylcyclobutene is introduced into a high-vacuum chamber.

-

Ionizing Radiation: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (for Ultraviolet Photoelectron Spectroscopy, UPS) or an X-ray source (for X-ray Photoelectron Spectroscopy, XPS). For valence electron studies, UPS is commonly used.

-

Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured using an electron energy analyzer.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy.

-

Ionization Energy Calculation: The ionization energy (IE) is calculated using the following equation: IE = hν - KE where hν is the energy of the incident photons and KE is the measured kinetic energy of the photoelectrons. The first peak in the photoelectron spectrum corresponds to the first vertical ionization energy, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict and analyze the electronic properties of molecules.

Methodology:

-

Structure Optimization:

-

The initial 3D structure of 1-methylcyclobutene is built using molecular modeling software.

-

A geometry optimization is performed to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory for more accurate electronic properties, for instance, using a larger basis set like aug-cc-pVTZ.

-

HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the single-point energy calculation. The HOMO-LUMO gap is the difference between these two energies.

-

Ionization Energy: The vertical ionization energy can be estimated using Koopmans' theorem, which states that the negative of the HOMO energy is an approximation of the first ionization energy. A more accurate method involves calculating the energy difference between the optimized neutral molecule and the single-point energy of the cation at the neutral geometry.

-

Electron Affinity: The vertical electron affinity can be estimated as the negative of the LUMO energy. A more accurate method involves calculating the energy difference between the optimized neutral molecule and the single-point energy of the anion at the neutral geometry.

-

Dipole Moment: The dipole moment is calculated as a standard output from the single-point energy calculation.

-

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the computational determination of the electronic properties of 1-methylcyclobutene using DFT.

Caption: A generalized workflow for determining molecular electronic properties via DFT calculations.

The Genesis of a Strained Alkene: A Technical Guide to the Historical Discovery and Synthesis of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and evolving synthesis of 1-methylcyclobutene, a strained cyclic alkene with applications in organic synthesis and materials science. This document details the key synthetic methodologies, presents quantitative data in a structured format, and illustrates the reaction pathways and experimental workflows through detailed diagrams.

Historical Perspective: The First Synthesis

The first documented synthesis of 1-methylcyclobutene is attributed to the work of Shand, Schomaker, and Fischer in 1944. Their pioneering approach laid the groundwork for future investigations into the synthesis and reactivity of this intriguing molecule. The initial route involved a two-step process starting from methylenecyclobutane.

The seminal work of these early researchers opened the door to further exploration of the synthesis of 1-methylcyclobutene, leading to the development of several alternative and often more efficient methods.

Key Synthetic Methodologies

Several distinct strategies have been developed for the synthesis of 1-methylcyclobutene. The following sections provide detailed experimental protocols for the most significant of these methods.

Dehydroiodination of 1-Iodo-1-methylcyclobutane

This classical approach, representing the first synthesis, involves the formation of a tertiary iodide followed by elimination.

Experimental Protocol:

-

Addition of Hydrogen Iodide to Methylenecyclobutane: Methylenecyclobutane is treated with hydrogen iodide (HI) to yield 1-iodo-1-methylcyclobutane. The reaction typically proceeds at low temperatures to minimize side reactions.

-

Dehydroiodination: The resulting 1-iodo-1-methylcyclobutane is then subjected to dehydroiodination using a base, such as potassium hydroxide or sodium ethoxide, to yield a mixture of 1-methylcyclobutene and methylenecyclobutane. Early reports indicated a 2:1 mixture of 1-methylcyclobutene to methylenecyclobutane, though later studies showed the formation of nearly equimolar amounts.[1]

-

Purification: The product mixture is separated by fractional distillation to isolate the desired 1-methylcyclobutene.

Quantitative Data:

| Step | Reagents | Temperature (°C) | Product Ratio (1-methylcyclobutene:methylenecyclobutane) | Yield (%) | Reference |

| Iodide Formation | Methylenecyclobutane, HI | Low Temperature | - | - | Shand et al., 1944 |

| Dehydroiodination | 1-Iodo-1-methylcyclobutane, Base | Varies | ~1:1 | Moderate | [1] |

Isomerization of Methylenecyclobutane

The base-catalyzed isomerization of the exocyclic double bond of methylenecyclobutane to the more thermodynamically stable endocyclic position in 1-methylcyclobutene is a widely used synthetic route.

Experimental Protocol:

-

Catalyst Preparation: A sodium-alumina catalyst is often employed for this isomerization.

-

Isomerization Reaction: Methylenecyclobutane is passed over the heated catalyst bed or stirred with a slurry of the catalyst at low temperatures.[1]

-

Product Collection: The product, an equilibrium mixture of 1-methylcyclobutene and methylenecyclobutane, is collected. The equilibrium mixture at low temperatures contains approximately 86% 1-methylcyclobutene and 14% methylenecyclobutane.[1]

-

Purification: Fractional distillation is used to obtain pure 1-methylcyclobutene. Other bases such as N-lithioethylenediamine and potassium tert-butoxide have also been utilized for this isomerization.[1]

Quantitative Data:

| Catalyst | Temperature (°C) | Product Ratio (1-methylcyclobutene:methylenecyclobutane) | Yield (%) | Reference |

| Sodium-alumina | Low | 86:14 | High | [1] |

| N-Lithioethylenediamine | Varies | - | - | [1] |

| Potassium tert-butoxide | Varies | - | - | [1] |

Bamford-Stevens Reaction of Cyclopropyl Methyl Ketone Tosylhydrazone

A more modern and efficient synthesis involves the thermal decomposition of the sodium salt of cyclopropyl methyl ketone tosylhydrazone, a variant of the Bamford-Stevens reaction. This method provides 1-methylcyclobutene in excellent purity and good yield.[1]

Experimental Protocol:

-

Formation of the Tosylhydrazone: Cyclopropyl methyl ketone is reacted with p-toluenesulfonhydrazide in ethanol to form the corresponding tosylhydrazone.[1]

-

Formation of the Sodium Salt: The tosylhydrazone is treated with a strong base, such as sodium hydride, in a high-boiling ether solvent like di(ethyleneglycol) diethyl ether.

-

Thermal Decomposition: The resulting sodium salt is heated to 145-150 °C to induce decomposition.[1] The volatile 1-methylcyclobutene is distilled directly from the reaction mixture.

-

Purification: The distilled product is typically of high purity (>99% by GC) and can be further purified by redistillation if necessary.[1]

Quantitative Data:

| Step | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Tosylhydrazone Formation | Cyclopropyl methyl ketone, p-toluenesulfonhydrazide | Reflux | 86 | - | [1] |

| Decomposition | Tosylhydrazone sodium salt | 145-150 | Good | >99 | [1] |

Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows described in this guide.

Conclusion

The synthesis of 1-methylcyclobutene has evolved significantly since its initial discovery. From the classical dehydroiodination method to the more efficient modern approaches like the Bamford-Stevens reaction, chemists now have a variety of tools at their disposal to access this valuable synthetic building block. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. This guide provides the foundational knowledge for researchers and professionals to understand and apply these synthetic strategies in their work.

References

Reactivity and Reaction Mechanisms of 1-Methylcyclobutene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutene, a strained cyclic alkene, exhibits a rich and diverse reactivity profile owing to the inherent ring strain of the cyclobutane ring and the presence of a trisubstituted double bond. This guide provides a comprehensive overview of the core reaction mechanisms of 1-methylcyclobutene, including electrophilic additions, hydroboration-oxidation, ozonolysis, cycloaddition reactions, and polymerizations. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are presented to serve as a valuable resource for researchers in organic synthesis and drug development.

Electrophilic Addition Reactions

The electron-rich double bond of 1-methylcyclobutene is susceptible to attack by electrophiles. These reactions typically proceed via a carbocation intermediate, and the regioselectivity is governed by Markovnikov's rule, which predicts the formation of the more stable carbocation.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, 1-methylcyclobutene undergoes hydration to form 1-methylcyclobutanol. The reaction proceeds through a tertiary carbocation intermediate, leading to the Markovnikov product with high regioselectivity.

Reaction Scheme:

Mechanism of Acid-Catalyzed Hydration:

The mechanism involves three key steps:

-

Protonation of the double bond to form a stable tertiary carbocation.

-

Nucleophilic attack by water on the carbocation.

-

Deprotonation to yield the final alcohol product.

Figure 1: Mechanism of acid-catalyzed hydration.

Experimental Protocol: Synthesis of 1-Methylcyclobutanol

-

Materials: 1-methylcyclobutene, water, sulfuric acid (catalyst), diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 1-methylcyclobutene in a suitable solvent (e.g., diethyl ether) at 0 °C, slowly add a solution of dilute sulfuric acid in water.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford 1-methylcyclobutanol. Purify by distillation if necessary. A similar synthesis starting from cyclobutanone and methylmagnesium bromide has been reported to yield 1-methylcyclobutanol in 99% yield[1].

-

Quantitative Data:

| Product | Yield | 1H NMR (CDCl₃, δ) | 13C NMR (CDCl₃, δ) | Reference |

| 1-Methylcyclobutanol | High (e.g., 99% from an alternative synthesis) | 2.17-1.97 (m, 4H), 1.90-1.67 (m, 2H), 1.61-1.47 (m, 1H), 1.39 (t, J=0.8 Hz, 3H) | Not explicitly provided for this product, but expected signals for the quaternary carbon, methyl group, and cyclobutane carbons. | [1] |

Addition of Hydrogen Halides (HX)

The addition of hydrogen halides such as HBr and HCl to 1-methylcyclobutene also follows Markovnikov's rule, yielding 1-halo-1-methylcyclobutane as the major product. The reaction proceeds through the formation of the stable tertiary carbocation.

Reaction Scheme:

Mechanism of HBr Addition:

Figure 2: Mechanism of HBr addition.

Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclobutane

-

Materials: 1-methylcyclobutene, hydrogen bromide (solution in acetic acid or gaseous), diethyl ether, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 1-methylcyclobutene in a non-polar, aprotic solvent like diethyl ether or dichloromethane at 0 °C.

-

Bubble gaseous HBr through the solution or add a solution of HBr in acetic acid dropwise with stirring.

-

Monitor the reaction by GC until the starting material is consumed.

-

Wash the reaction mixture with cold saturated sodium bicarbonate solution to neutralize excess acid, followed by washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain 1-bromo-1-methylcyclobutane.

-

Quantitative Data:

| Product | Yield | Spectroscopic Data |

| 1-Bromo-1-methylcyclobutane | Typically high | ¹H NMR: Expected signals for the methyl group and the cyclobutane protons. ¹³C NMR: Expected signals for the carbon bearing the bromine and methyl group, as well as the other cyclobutane carbons. MS: Molecular ion peak corresponding to C₅H₉Br. |

Hydroboration-Oxidation

In contrast to electrophilic additions that follow Markovnikov's rule, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The reaction of 1-methylcyclobutene with borane (BH₃) followed by oxidation with hydrogen peroxide in a basic solution yields trans-2-methylcyclobutanol.

Reaction Scheme:

Mechanism of Hydroboration-Oxidation:

The hydroboration step involves the syn-addition of the B-H bond across the double bond, with the boron atom adding to the less substituted carbon. The subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Figure 3: Hydroboration-oxidation workflow.

Experimental Protocol: Synthesis of trans-2-Methylcyclobutanol

-

Materials: 1-methylcyclobutene, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), 3M sodium hydroxide solution, 30% hydrogen peroxide solution, diethyl ether.

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve 1-methylcyclobutene in anhydrous THF.

-

Cool the solution to 0 °C and add a 1M solution of BH₃·THF dropwise with stirring.

-

Allow the reaction to stir at room temperature for 1-2 hours.

-

Cool the mixture to 0 °C and slowly add 3M aqueous sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the resulting trans-2-methylcyclobutanol by distillation or chromatography.

-

Quantitative Data:

| Product | Yield | Stereochemistry | Spectroscopic Data |

| trans-2-Methylcyclobutanol | Generally good to high | trans | ¹H NMR: Distinct signals for the methyl group, the proton on the carbon bearing the hydroxyl group, and the cyclobutane ring protons, with coupling constants indicative of the trans relationship. ¹³C NMR: Signals for the methyl group, the carbon bearing the hydroxyl group, and the other cyclobutane carbons. |

Ozonolysis

Ozonolysis of 1-methylcyclobutene results in the cleavage of the double bond to form a dicarbonyl compound. The nature of the final product depends on the workup conditions. A reductive workup (e.g., with dimethyl sulfide or zinc) yields 4-oxopentanal.

Reaction Scheme:

Figure 4: Ozonolysis mechanism.

Experimental Protocol: Ozonolysis of 1-Methylcyclobutene

-

Materials: 1-methylcyclobutene, dichloromethane (or methanol), ozone, dimethyl sulfide (or zinc dust and acetic acid).

-

Procedure:

-

Dissolve 1-methylcyclobutene in dichloromethane or methanol at -78 °C.

-

Bubble ozone through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide dropwise and allow the solution to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to obtain the crude 4-oxopentanal. The product can be purified by distillation or chromatography.

-

Quantitative Data:

| Product | Yield | Spectroscopic Data |

| 4-Oxopentanal | Generally high | ¹H NMR: Characteristic signals for the aldehyde proton (~9.8 ppm), the methyl ketone protons (~2.2 ppm), and the methylene protons. ¹³C NMR: Resonances for the aldehyde and ketone carbonyls (~200-210 ppm), the methyl group, and the methylene carbons. IR: Strong C=O stretching bands around 1715 cm⁻¹ (ketone) and 1725 cm⁻¹ (aldehyde). |

Cycloaddition Reactions

Due to the presence of the double bond, 1-methylcyclobutene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. However, the reactivity of simple cyclobutenes as dienophiles is generally lower than that of more activated alkenes.

Reaction Scheme (Hypothetical Diels-Alder):

The feasibility and yield of such reactions would depend on the specific diene and reaction conditions (e.g., high temperature or Lewis acid catalysis). There is limited specific literature on 1-methylcyclobutene as a dienophile.

Polymerization Reactions

1-Methylcyclobutene can undergo polymerization through different mechanisms, including cationic polymerization and ring-opening metathesis polymerization (ROMP).

Cationic Polymerization

Initiated by Lewis acids or protic acids, the cationic polymerization of 1-methylcyclobutene proceeds via the formation of a tertiary carbocation at the chain end. The propagation involves the addition of monomer units to this growing cationic chain.

Mechanism of Cationic Polymerization:

Figure 5: Cationic polymerization of 1-methylcyclobutene.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP of 1-methylcyclobutene, typically catalyzed by transition metal complexes such as Grubbs' catalysts, leads to the formation of a polymer with a repeating unit that retains the double bond in the polymer backbone. The driving force for this reaction is the relief of ring strain.

Reaction Scheme:

Mechanism of ROMP:

The mechanism involves a [2+2] cycloaddition between the alkene and the metal carbene catalyst to form a metallacyclobutane intermediate, followed by a cycloreversion to open the ring and regenerate the metal carbene for the next catalytic cycle.

Figure 6: ROMP of 1-methylcyclobutene.

Quantitative Data for ROMP of a Cyclobutene Derivative:

For the ROMP of a cyclobutene derivative using a first-generation Grubbs catalyst in THF-d₈ at 273 K, a second-order rate constant of 2.1 × 10⁻³ M⁻¹s⁻¹ has been reported.[2]

Conclusion

1-Methylcyclobutene is a versatile building block in organic synthesis, undergoing a variety of transformations with predictable regioselectivity and stereoselectivity. Its reactivity is dominated by the relief of ring strain and the electronic properties of its trisubstituted double bond. This guide provides a foundational understanding of its key reaction mechanisms and practical experimental guidance, which will be of significant value to researchers exploring the synthetic utility of this strained cyclic alkene. Further investigation into its cycloaddition chemistry and the properties of its polymers represents a promising area for future research.

References

Unlocking the Potential of 1-Methylcyclobutene: A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Methylcyclobutene, a strained cyclic alkene, presents a compelling yet underexplored scaffold for chemical innovation. Its inherent ring strain and reactive double bond offer a unique gateway to a diverse array of molecular architectures. This technical guide delves into the core chemistry of 1-methylcyclobutene, providing a comprehensive overview of its synthesis, reactivity, and, most importantly, highlighting promising avenues for future research in drug discovery and materials science. While direct biological data on 1-methylcyclobutene is limited, its potential as a versatile building block for creating novel, biologically active compounds and advanced materials is significant. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and strategic insights necessary to harness the untapped potential of this intriguing molecule.

Synthesis of 1-Methylcyclobutene

The preparation of 1-methylcyclobutene can be achieved through several synthetic routes, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Table 1: Comparison of Synthetic Routes to 1-Methylcyclobutene

| Synthetic Route | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

| Dehydroiodination | Methylenecyclobutane | HI, then base (e.g., KOH) | Utilizes a readily available starting material. | Often produces a mixture of isomers requiring careful purification. |

| Isomerization | Methylenecyclobutane | Sodium-alumina catalyst, N-lithioethylenediamine, or potassium tert-butoxide | Can provide good yields of the desired product. | May require specific catalyst preparation and handling. |

| Ring Expansion | Cyclopropyl methyl ketone tosylhydrazone | Sodium salt, thermal decomposition | Can produce high-purity 1-methylcyclobutene.[1] | Requires the preparation of the tosylhydrazone precursor. |

Experimental Protocol: Synthesis from Cyclopropyl Methyl Ketone Tosylhydrazone

This method, noted for producing high-purity 1-methylcyclobutene, involves the thermal decomposition of the sodium salt of cyclopropyl methyl ketone tosylhydrazone.[1]

Step 1: Preparation of Cyclopropyl Methyl Ketone Tosylhydrazone

-

In a round-bottom flask, dissolve cyclopropyl methyl ketone in ethanol.

-

Add an equimolar amount of p-toluenesulfonhydrazide.

-

Heat the mixture at reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Formation of the Sodium Salt and Thermal Decomposition

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the cyclopropyl methyl ketone tosylhydrazone in a suitable anhydrous solvent (e.g., dry toluene).

-

Add one equivalent of a strong base, such as sodium hydride, portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Remove the solvent under reduced pressure to obtain the dry sodium salt.

-

Heat the sodium salt to its decomposition temperature (typically 145-150 °C) under vacuum.

-

The volatile 1-methylcyclobutene product can be collected in a cold trap cooled with dry ice/acetone.

Chemical Properties and Reactivity

1-Methylcyclobutene is a colorless, volatile liquid with a characteristic odor.[2] Its reactivity is dominated by the strained four-membered ring and the presence of the double bond, making it susceptible to a variety of addition and ring-opening reactions.

Polymerization

1-Methylcyclobutene can undergo polymerization, particularly through ring-opening metathesis polymerization (ROMP), to produce polymers with interesting properties.

ROMP of 1-methylcyclobutene, typically initiated by transition metal catalysts like Grubbs' or Schrock's catalysts, leads to the formation of a polymer with a repeating isoprene unit. This reaction is driven by the relief of ring strain.

Experimental Protocol: Ring-Opening Metathesis Polymerization of 1-Methylcyclobutene

-

In a glovebox, dissolve the chosen ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst) in a dry, degassed solvent (e.g., dichloromethane or toluene).

-

Add a measured amount of 1-methylcyclobutene to the catalyst solution.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-24 hours), monitoring the progress by techniques like NMR or GPC.

-

Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent, such as methanol.

-

Collect the polymer by filtration and dry under vacuum.

Cycloaddition Reactions

The double bond in 1-methylcyclobutene can participate in various cycloaddition reactions, providing a route to more complex cyclic systems.

Photochemical [2+2] cycloadditions of 1-methylcyclobutene with enones or other alkenes can lead to the formation of bicyclo[2.2.0]hexane derivatives. These reactions often proceed via a triplet excited state of the enone.

Experimental Protocol: [2+2] Photocycloaddition with an Enone

-

Dissolve the enone and an excess of 1-methylcyclobutene in a suitable solvent (e.g., acetone or acetonitrile) in a quartz reaction vessel.

-

Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.

-

Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 0 °C or room temperature).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.

Potential Research Areas for 1-Methylcyclobutene

The unique structural features of 1-methylcyclobutene make it a promising, yet underutilized, starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Novel Bioactive Scaffolds

The cyclobutane ring is a recognized "bioisostere" for various functional groups, including phenyl rings and gem-dimethyl groups.[1][3][4] Its rigid, three-dimensional structure can be advantageous for improving the potency, selectivity, and pharmacokinetic properties of drug candidates.[2][5] 1-Methylcyclobutene serves as an excellent starting point for the construction of diverse cyclobutane-containing molecules for biological screening.

3.1.1. Exploration of Functionalized Cyclobutane Derivatives

The reactivity of the double bond in 1-methylcyclobutene allows for a wide range of functionalization reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce polar functional groups. These functionalized derivatives can then be further elaborated to create libraries of compounds for screening against various biological targets.

Proposed Research Workflow:

3.1.2. Synthesis of Spirocyclic and Fused Ring Systems

The [2+2] cycloaddition and other pericyclic reactions of 1-methylcyclobutene can be employed to construct novel spirocyclic and fused-ring systems. These rigid and structurally complex scaffolds are of great interest in medicinal chemistry as they can effectively probe the three-dimensional space of protein binding pockets.

Development of Novel Materials

The ability of 1-methylcyclobutene to undergo ring-opening metathesis polymerization (ROMP) opens up possibilities for the creation of new polymeric materials. The resulting poly(isoprene) can be further modified to tune its physical and chemical properties.

3.2.1. Synthesis of Functional Polymers

By incorporating functional groups into the 1-methylcyclobutene monomer prior to polymerization, or by post-polymerization modification, polymers with specific functionalities can be designed. These materials could find applications in areas such as drug delivery, coatings, and advanced elastomers.

Table 2: Potential Applications of 1-Methylcyclobutene-Derived Polymers

| Polymer Type | Potential Application | Rationale |

| Hydrophilic Polymers | Drug delivery, hydrogels | Introduction of polar functional groups can enhance water solubility and biocompatibility. |

| Cross-linked Polymers | Elastomers, resins | The double bonds in the polymer backbone can be used for cross-linking to improve mechanical properties. |

| Block Copolymers | Nanomaterials, compatibilizers | Sequential ROMP with other cyclic olefins can lead to well-defined block copolymers with tunable morphologies. |

Conclusion

1-Methylcyclobutene, while not extensively studied for its own biological activity, represents a valuable and versatile building block for chemical synthesis. Its strained ring system and reactive double bond provide a rich platform for the construction of complex and diverse molecular architectures. The potential research areas outlined in this guide, from the synthesis of novel bioactive scaffolds to the development of advanced materials, underscore the significant opportunities that await exploration. By leveraging the unique chemistry of 1-methylcyclobutene, researchers in both academia and industry can unlock new avenues for innovation in drug discovery and materials science. This technical guide serves as a foundational resource to inspire and facilitate these future endeavors.

References

- 1. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methylcyclobutene: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of 1-methylcyclobutene, a valuable intermediate in organic synthesis. The primary method described is the acid-catalyzed dehydration of 1-methylcyclobutanol. This protocol includes a two-step synthesis beginning with the preparation of the alcohol precursor from cyclobutanone, followed by its dehydration to the target alkene. Detailed experimental procedures, purification methods, and characterization data are provided to ensure successful and reproducible synthesis.

Introduction

1-Methylcyclobutene is a cyclic alkene of interest in the synthesis of various organic molecules and as a building block in medicinal chemistry. Its strained four-membered ring and reactive double bond make it a versatile synthon for the construction of more complex molecular architectures. The most common and reliable laboratory-scale synthesis involves the dehydration of 1-methylcyclobutanol, a reaction that proceeds through an E1 elimination mechanism. This application note provides a comprehensive and practical guide for the preparation and purification of 1-methylcyclobutene.

Data Presentation

Table 1: Physical and Spectroscopic Data of 1-Methylcyclobutene

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol |

| Boiling Point | 37-45 °C at 760 mmHg[1][2] |

| Density | ~0.71 g/mL |

| ¹H NMR (CDCl₃) | Predicted values, actual experimental data may vary. |

| δ (ppm) | Multiplicity |

| ~5.2 | m |

| ~2.4 | t |

| ~2.2 | m |

| ~1.7 | s |

| ¹³C NMR (CDCl₃) | Predicted values, actual experimental data may vary. |

| δ (ppm) | Assignment |

| ~145 | C= |

| ~120 | =CH |

| ~35 | Allylic CH₂ |

| ~30 | CH₂ |

| ~25 | CH₃ |

| Mass Spectrometry (EI) | Predicted major fragments, actual data may vary. |

| m/z | Relative Intensity |

| 68 | High |

| 53 | High |

| 41 | Medium |

Experimental Protocols

Part 1: Synthesis of 1-Methylcyclobutanol

This procedure outlines the synthesis of the precursor alcohol, 1-methylcyclobutanol, from cyclobutanone via a Grignard reaction.

Materials:

-

Cyclobutanone

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add cyclobutanone and anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add methylmagnesium bromide (3.0 M in diethyl ether) dropwise from the addition funnel to the stirred solution of cyclobutanone over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 1-methylcyclobutanol. The product can be purified by distillation if necessary.

Part 2: Synthesis of 1-Methylcyclobutene

This protocol details the acid-catalyzed dehydration of 1-methylcyclobutanol to produce 1-methylcyclobutene.

Materials:

-

1-Methylcyclobutanol (from Part 1)

-

85% Phosphoric acid (H₃PO₄)

-

Fractional distillation apparatus

-

Heating mantle

-

Ice-cooled receiving flask

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

Assemble a fractional distillation apparatus with a heating mantle. Ensure the receiving flask is cooled in an ice bath to minimize the evaporation of the volatile product.

-

In the distillation flask, place 1-methylcyclobutanol and add a few boiling chips.

-

Slowly and with stirring, add 85% phosphoric acid to the alcohol.

-

Heat the mixture gently with the heating mantle. 1-Methylcyclobutene, along with water, will begin to distill. The head temperature should be maintained below 50 °C to minimize the co-distillation of the starting alcohol.

-

Collect the distillate in the ice-cooled receiving flask. The distillate will appear as two phases (an organic and an aqueous layer).

-

Transfer the distillate to a separatory funnel and wash with a small amount of saturated sodium bicarbonate solution to neutralize any acidic residue.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the 1-methylcyclobutene by a final simple distillation, collecting the fraction boiling between 37-45 °C.

Mandatory Visualization

Caption: Workflow for the two-part synthesis of 1-methylcyclobutene.

References

Application Notes and Protocols for the Ring-Opening Metathesis Polymerization of 1-Methylcyclobutene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the ring-opening metathesis polymerization (ROMP) of 1-methylcyclobutene, a process that yields poly(isoprene), a synthetic equivalent of natural rubber. This document details the catalysts, reaction conditions, and expected polymer characteristics, along with experimental protocols and diagrams to guide researchers in this field.

Introduction

Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique driven by the relief of ring strain in cyclic olefins.[1][2] For 1-methylcyclobutene, ROMP provides a direct route to synthetic poly(isoprene) with potential for high stereochemical control, leading to materials with properties mimicking those of natural rubber. The resulting polymer has a 1,4-polyisoprene structure.